2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(furan-3-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-10(8-11-6-7-22-9-11)18-14(19)12-4-2-3-5-13(12)23(20,21)15(16)17/h2-7,9-10,15H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESAQLRSLIKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced via a sulfonylation reaction using a difluoromethylsulfonyl chloride reagent.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group can enhance the compound’s binding affinity and selectivity, while the furan ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations in Benzamide Derivatives
The target compound shares structural homology with several benzamide derivatives documented in the literature. Key comparisons include:
2-Bromo-N-[1-(Furan-3-yl)Propan-2-yl]Benzamide ()
- Substituent : Bromo (Br) at the benzamide 2-position.
- Comparison: The bromo group is less electronegative and bulkier than difluoromethanesulfonyl.
4-Bromo-N-(2,6-Difluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()
- Substituents : Bromo, fluoro, and trifluoropropoxy groups.
- Comparison : The trifluoropropoxy group introduces steric hindrance and fluorophilic interactions, which are critical in pesticidal activity. The synthesis yield (90%) highlights efficient amide coupling methods, suggesting scalable routes for similar compounds .
Mepronil (2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide) ()
Role of Fluorinated and Sulfonyl Groups
- This contrasts with CF3-containing salicylamides (), where CF3 enhances antistaphylococcal activity by modulating electron density .
- Solubility and Stability : Sulfonyl groups improve water solubility compared to halogens (e.g., bromo), but excessive polarity may reduce cell membrane penetration.
Biological Activity
2-Difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a benzamide core substituted with a difluoromethanesulfonyl group and a furan moiety, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses to stimuli.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Biological Activity
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : In a study involving cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis in treated cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.
- Anti-inflammatory Effects : Research has indicated that this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant reduction in cell viability in breast cancer cell lines; induction of apoptosis observed. |
| Study 2 | Assess anti-inflammatory properties | Decreased levels of TNF-alpha and IL-6 in treated mice models; potential for use in treating chronic inflammatory conditions. |
| Study 3 | Investigate antioxidant capacity | Demonstrated ability to scavenge free radicals effectively; protective effects against oxidative damage in neuronal cells. |
Q & A
Basic: What are the established synthetic routes for 2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzamide core via condensation of 2-difluoromethanesulfonylbenzoic acid with 1-(furan-3-yl)propan-2-amine, using coupling agents like HATU or DCC in anhydrous solvents (e.g., dichloromethane or DMF) .
- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity.
- Optimization: Reaction temperature (0–25°C), pH control, and catalyst selection (e.g., DMAP for acylation) are critical. Solvent polarity adjustments (e.g., switching from THF to DMF) can enhance yields by improving reactant solubility .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., furan-3-yl proton signals at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~395.1) .
- X-ray Crystallography: For unambiguous structural confirmation, SHELXL (via SHELX suite) is widely used for small-molecule refinement .
Basic: How can researchers determine the solubility and chemical stability of this compound under varying pH conditions?
Answer:
- Solubility: Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or HPLC. Polar aprotic solvents like DMSO are preferred for initial dissolution .
- Stability: Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Acidic/basic stability is assessed by incubating in pH 1–13 buffers and analyzing degradation products .
Advanced: What strategies optimize regioselectivity during the introduction of the difluoromethanesulfonyl group?
Answer:
- Directing Groups: Use temporary protecting groups (e.g., Boc on the amine) to prevent undesired sulfonylation at the furan oxygen .
- Catalytic Control: Employ Pd-catalyzed C–H activation for selective sulfonylation, leveraging steric hindrance from the propan-2-yl group .
- Computational Modeling: DFT calculations (Gaussian 16) predict reactive sites, guiding reagent selection (e.g., SOF vs. ClSOF) .
Advanced: How can researchers identify biological targets for this compound, given its structural complexity?
Answer:
- In Vitro Screening: Use kinase/GPCR panels (e.g., Eurofins Cerep) to detect binding affinity. Similar furan-containing analogs show activity at serotonin receptors .
- Proteomics: Chemical proteomics with a clickable alkyne-tagged derivative identifies protein interactomes .
- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding modes, focusing on π-π stacking (furan-benzamide) and hydrogen bonding (sulfonyl group) .
Advanced: How to resolve contradictions in bioactivity data between this compound and its structural analogs?
Answer:
- SAR Analysis: Compare analogs (e.g., 3-fluoro vs. 4-methoxy derivatives) using a table:
| Substituent | IC (nM) | Solubility (mg/mL) |
|---|---|---|
| 2-difluoromethanesulfonyl | 120 | 0.5 (DMSO) |
| 4-methoxy | 450 | 2.1 (DMSO) |
- Control Experiments: Validate assay conditions (e.g., ATP levels in kinase assays) and rule out aggregation artifacts via dynamic light scattering .
Advanced: What computational approaches predict the metabolic pathways and toxicity of this compound?
Answer:
- Metabolism Prediction: SwissADME or GLORYx simulates Phase I/II metabolism (e.g., furan ring oxidation to dihydrodiols) .
- Toxicity Screening: Use HepG2 cell viability assays and Ames test for mutagenicity. Furan rings may require scrutiny for hepatotoxicity .
Advanced: How to address discrepancies in crystallographic data refinement for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
